CC-223 is an orally active, potent, and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), key regulators of cell growth, metabolism, proliferation, and survival. [] CC-223 is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the mTOR kinase active site, thereby blocking its activity. [] CC-223 has been extensively studied for its potential as an anti-cancer agent in preclinical and clinical settings. [, , , , , , , ]
Combination Therapies: Further exploration of CC-223 in combination with other targeted therapies, chemotherapies, or immunotherapies is warranted to enhance its efficacy and overcome resistance mechanisms. [, , , ]
Biomarker Development: Identifying predictive biomarkers for CC-223 response will be crucial to personalize treatment and improve patient outcomes. [, ] This includes investigating the role of mTOR pathway activation, specific genetic mutations (e.g., PIK3CA, PTEN, BRAF, CTNNB1), and other potential resistance mechanisms. [, , ]
CC-223 is classified as a small molecule inhibitor and is primarily researched within the context of oncology. Its synthesis and characterization have been documented in scientific literature, highlighting its potential therapeutic applications in treating hematologic malignancies and solid tumors . The compound is orally bioavailable, making it a candidate for further clinical development.
The synthesis of CC-223 has been reported in detail, involving several key steps that utilize various chemical reactions to construct its complex molecular framework. The synthesis typically includes:
The synthesis process emphasizes the need for careful control of reaction conditions to optimize yield and minimize by-products.
CC-223 participates in various chemical reactions primarily related to its interaction with mTOR. The compound exhibits:
The compound's ability to inhibit both mTORC1 and mTORC2 signaling pathways suggests a broader therapeutic potential compared to traditional mTOR inhibitors like rapamycin, which only target mTORC1 .
The mechanism of action of CC-223 involves:
This dual inhibition mechanism enhances the antiproliferative effects observed in preclinical models.
CC-223 exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential formulation for therapeutic use .
CC-223 has significant potential applications in cancer research due to its ability to inhibit the mTOR signaling pathway. Key applications include:
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central integrator of cellular signaling pathways governing growth, metabolism, proliferation, and survival. As a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, mTOR senses and responds to diverse environmental cues, including growth factors, nutrients (glucose, amino acids, lipids), energy status, and stress signals [3] [6]. Upon activation, mTOR coordinates anabolic processes such as protein synthesis, lipid biogenesis, and nucleotide metabolism while suppressing catabolic pathways like autophagy. This intricate regulatory role positions mTOR as a critical node in maintaining cellular homeostasis, with dysregulation contributing to pathological conditions including cancer, metabolic disorders, and neurodegenerative diseases [4] [5]. The kinase achieves functional specificity through formation of two structurally and functionally distinct complexes: mTORC1 and mTORC2.
The dichotomous nature of mTOR signaling arises from its assembly into two multiprotein complexes with unique components, regulators, and substrates:
Table 1: Structural and Functional Characteristics of mTOR Complexes
Feature | mTORC1 | mTORC2 |
---|---|---|
Core Components | mTOR, Raptor, mLST8, PRAS40, DEPTOR | mTOR, Rictor, mLST8, mSin1, Protor, DEPTOR |
Key Regulators | Rheb-GTP, Rag GTPases, AMPK, TSC1/TSC2 | Ribosomal association, PI3K, growth factors |
Sensitivity to Rapamycin | Acute inhibition | Insensitive (chronic inhibition disrupts assembly) |
Primary Downstream Targets | S6K1, 4E-BP1, ULK1, TFEB | Akt (Ser473), SGK1, PKC-α, FoxO1/3a |
Cellular Functions | Protein synthesis, ribosome biogenesis, autophagy suppression, lipid synthesis | Cell survival, cytoskeletal organization, gluconeogenesis regulation, lipogenesis |
Structurally, mTORC1 forms a dimeric complex where Raptor facilitates substrate recruitment (e.g., S6K1, 4E-BP1) [5] [9]. Activation occurs at lysosomal surfaces via Rheb-GTP when nutrients are abundant. mTORC2 assembly requires Rictor and mSin1, with mTORC2 localizing to plasma membrane compartments and endoplasmic reticulum. It phosphorylates hydrophobic motifs of AGC kinases like Akt (Ser473), enabling full Akt activation [6] [9]. While rapamycin acutely inhibits mTORC1 by disrupting its substrate recruitment capacity, mTORC2 assembly is only compromised after prolonged exposure due to impaired complex formation [6] [9].
Hyperactivation of mTOR signaling is a hallmark of numerous pathological states. In oncology, genetic alterations in upstream regulators (e.g., PTEN loss, PI3K mutations, TSC1/2 deletions) lead to constitutive mTOR signaling, driving uncontrolled proliferation, angiogenesis, and metabolic reprogramming [4] [7]. Approximately 30% of cancers exhibit PI3K/AKT/mTOR pathway overactivation, which promotes:
In metabolic disorders, mTOR overactivation contributes to insulin resistance through S6K1-mediated phosphorylation and degradation of IRS-1, impairing insulin signaling [4] [6]. Hepatic mTORC1 hyperactivity promotes gluconeogenesis and ketogenesis, exacerbating hyperglycemia in diabetes [4]. Conversely, mTORC2 is essential for insulin-mediated suppression of hepatic gluconeogenesis and glucose uptake in adipocytes via Akt regulation [6] [9]. Non-alcoholic fatty liver disease (NAFLD) risk associates with mTOR-related SNPs affecting eIF4E expression [4].
Rapamycin and its analogs (rapalogs) demonstrated limited efficacy in cancers due to several factors:
Dual mTORC1/mTORC2 kinase inhibitors (TORKi) address these limitations by:
Chemical Characterization and Mechanism of CC-223
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7